

An In-depth Technical Guide to Azido-PEG6-PFP Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-PFP ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This comprehensive technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

This crosslinker features three key components: an azide (N₃) group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. The azide group enables covalent modification via "click chemistry," a set of highly efficient and specific reactions.[1] The PEG6 spacer enhances solubility and reduces aggregation, while the PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines.[2]

Chemical Properties and Data Presentation

Azido-PEG6-PFP ester is favored for its enhanced stability compared to other amine-reactive crosslinkers. The PFP ester is notably less susceptible to hydrolysis in aqueous solutions than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]



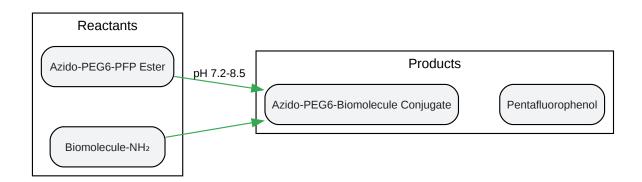
Property	Value	Reference
Molecular Weight	545.45 g/mol	_
Molecular Formula	C21H28F5N3O8	-
Purity	Typically ≥95%	-
Appearance	Varies (often a colorless to pale yellow oil or solid)	
Solubility	Soluble in organic solvents (DMSO, DMF), miscible with water	_
Storage Conditions	Store at -20°C, desiccated and protected from light	-

Core Functionalities and Reaction Mechanisms

Azido-PEG6-PFP ester possesses two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.

Amine-Reactive PFP Ester

The PFP ester reacts with primary and secondary amines, such as the lysine residues on proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).





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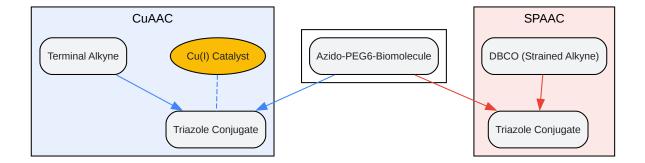
Figure 1: Reaction of PFP ester with a primary amine.

Azide Group and Click Chemistry

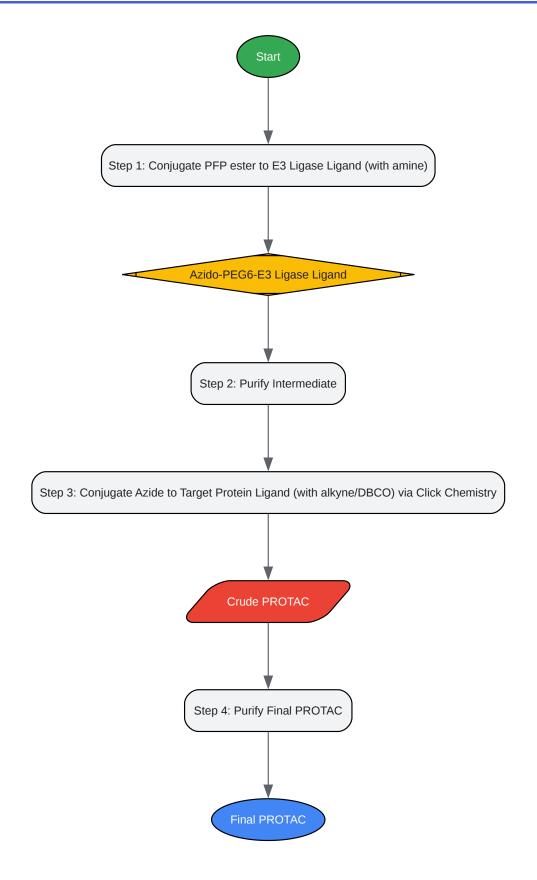
The azide group is a versatile handle for "click chemistry," which provides a rapid and highly specific method for bioconjugation under mild, aqueous conditions. Two primary forms of azide-alkyne cycloaddition are commonly employed:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
 involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne
 (DBCO), to form a triazole. This method is particularly useful for applications in living
 systems where copper toxicity is a concern.









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